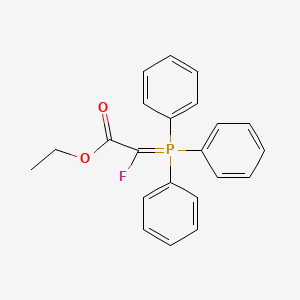

Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate

Description

Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate is a fluorinated phosphorus ylide derivative widely employed in Wittig and related reactions for synthesizing α,β-unsaturated esters with enhanced electrophilicity due to the electron-withdrawing fluorine substituent. This compound is structurally analogous to ethyl (triphenylphosphoranylidene)acetate (ETPA), a cornerstone reagent in organic synthesis for olefination reactions. The fluorine atom at the α-position modifies the reactivity and selectivity of the ylide, influencing both reaction kinetics and product stability .

Properties

Molecular Formula |

C22H20FO2P |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

ethyl 2-fluoro-2-(triphenyl-λ5-phosphanylidene)acetate |

InChI |

InChI=1S/C22H20FO2P/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |

InChI Key |

VBMYGHKRCAPMMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Detailed Procedure (Adapted from Patent CN108218702B)

| Step | Reagents and Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 2-chloroacetoacetic acid ethyl ester (100 kg), hydrofluoric acid (12.5 kg), perfluorobutyl sulfonic acid (50 g) | Mix in reaction kettle, cool to -5 °C, introduce fluorine-nitrogen mixed gas (35% F2) at 1 m³/h until 92 m³ introduced | Crude 2-fluoroacetoacetate obtained |

| 2 | Warm to room temperature, purge with nitrogen to remove HF and impurities | Purification by vacuum distillation | Final product boiling point 90.1-90.3 °C |

| 3 | Vacuum rectification | Isolate ethyl 2-fluoroacetoacetate | Yield: 68.44%, Purity: 98.4% |

This method ensures selective fluorination with good yield and high purity, suitable for further conversion to the phosphoranylidene derivative.

Formation of this compound

The phosphoranylidene derivative is prepared by reacting the fluorinated ester with triphenylphosphine or by Wittig reaction conditions using stabilized phosphorane reagents.

Typical Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF), dichloromethane (CH2Cl2), or toluene |

| Temperature | 0 °C to 90 °C, often under inert atmosphere (N2) |

| Reaction Time | 2 to 8 hours or overnight |

| Purification | Silica gel column chromatography using gradients of ethyl acetate/hexanes or petroleum ether |

| Yields | Typically 60-87% depending on substrate and conditions |

For example, ethyl (triphenylphosphoranylidene)acetate reacts with various aldehydes in THF or toluene at 20-90 °C to give the corresponding ylides or Wittig products with good yields.

Representative Experimental Procedure

- Dissolve ethyl 2-(triphenylphosphoranylidene)acetate (3.83 g, 11.0 mmol) in dichloromethane (30 mL).

- Cool the solution to 0 °C under nitrogen atmosphere.

- Add the fluorinated aldehyde or fluorinated ester slowly with stirring.

- Maintain the reaction at 0 °C for 8 hours.

- Concentrate the reaction mixture under reduced pressure.

- Purify the residue by flash chromatography (petroleum ether/ethyl acetate gradient).

- Obtain this compound as a solid with yields up to 82%.

Analytical and Purity Data

- NMR Spectroscopy: Characteristic signals for the phosphoranylidene group and fluorine substitution.

- Mass Spectrometry: Molecular ion peaks consistent with the fluorinated ylide.

- Melting Point: Typically reported in the range consistent with pure crystalline material.

- HPLC/MS: Used to confirm reaction completion and purity, often showing E/Z isomer mixtures depending on conditions.

Summary Table of Preparation Methods

Research Findings and Considerations

- The fluorination step requires careful temperature control and use of fluorine gas mixtures to avoid over-fluorination or side reactions.

- The stabilized phosphorane reagent is shelf-stable and soluble in common organic solvents, facilitating its use in various Wittig-type reactions.

- Reaction yields and purity depend on the choice of solvent, temperature, and purification method.

- The presence of fluorine influences the electronic properties of the ylide, affecting reactivity and selectivity in downstream synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It participates in nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphoranylidene derivatives.

Scientific Research Applications

Organic Synthesis

Wittig Reaction:

Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate is primarily utilized in the Wittig reaction, which is a powerful method for forming alkenes. The phosphoranylidene group facilitates the formation of olefins from carbonyl compounds. This compound can react with aldehydes and ketones to produce a variety of unsaturated esters and aldehydes, which are valuable intermediates in organic synthesis. The introduction of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Case Study:

In a study involving the synthesis of alkyl-diphosphate analogs, this compound was employed as a key reagent. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility in complex organic transformations .

Medicinal Chemistry

Potential Therapeutic Applications:

Research indicates that compounds related to this compound exhibit promising activity as selective serotonin receptor agonists. For instance, derivatives of this compound have been studied for their effects on serotonin receptors, particularly the 5-HT2C receptor, which is implicated in various neuropsychiatric disorders. The selectivity and potency of these compounds make them candidates for further investigation in therapeutic contexts .

Case Study:

A series of fluorinated derivatives were synthesized and evaluated for their binding affinity to serotonin receptors. Among these, one derivative demonstrated an EC50 value of 8.7 nM at the 5-HT2C receptor with significant selectivity over other receptor subtypes. This highlights the potential for developing new medications targeting serotonin-related pathways using this class of compounds .

Material Science

Fluorinated Polymers:

The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as chemical resistance and thermal stability. Fluorinated materials are known for their low surface energy and high hydrophobicity, making them suitable for applications in coatings and advanced materials .

Case Study:

Fluorinated coatings developed using derivatives of this compound exhibited superior resistance to solvents and improved durability under harsh environmental conditions. These findings suggest that such compounds can play a crucial role in formulating high-performance materials .

Summary Table of Applications

Mechanism of Action

The mechanism by which Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate exerts its effects is primarily through its role as a Wittig reagent. The compound reacts with carbonyl compounds to form alkenes via a [2+2] cycloaddition mechanism. The triphenylphosphoranylidene group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate, which subsequently decomposes to yield the alkene product and a triphenylphosphine oxide byproduct.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (Triphenylphosphoranylidene)acetate (ETPA)

- Reactivity: ETPA exhibits high stereoselectivity in Wittig reactions, forming (E)-α,β-unsaturated esters in good yields (61–96% in cyclohexanone-derived systems) .

- Stability : ETPA is stable under alkaline conditions but decomposes in strongly basic or high-temperature environments (e.g., NaOH in boiling ethylene glycol), leading to complex product mixtures .

- Applications: Used in synthesizing heterocycles (e.g., pyrano[3,2-c]quinolines) and α-allenic esters via reactions with aldehydes or acid chlorides .

Ethyl (Triphenylphosphoranylidene)chloroacetate

- Reactivity: The chloro substituent increases electrophilicity, enabling dual reactivity at both acetyl and amide groups in substrates like 3-acetyl-4-hydroxyquinolin-2-ones. This results in mixed products, such as 11a (ethyl 3,5-dimethyl-4-oxo-furoquinoline-2-carboxylate) and 12a (chloroacetate derivative), with moderate yields (42–77%) .

Ethyl 2-(Triphenylphosphoranylidene)propionate

- Synthesis : Prepared via reaction of ethyl 2-bromopropionate with triphenylphosphine, yielding a light-yellow solid (mp 156–158°C) .

- Reactivity : Less electrophilic than ETPA due to the methyl group, leading to lower yields in annulation reactions (e.g., 75% in pyrroline synthesis vs. >90% for ETPA in similar conditions) .

Polyfluoroalkyl-Substituted Ylides

- Reactivity: Fluorinated ylides (e.g., ethyl 2-(polyfluoroalkyl)acetates) exhibit unique regioselectivity in cyclizations, favoring 5-(polyfluoroalkyl)pyridazin-3-ones over non-fluorinated analogs. Fluorine’s inductive effect stabilizes transition states, enhancing reaction efficiency .

Data Tables

Table 1: Comparative Reactivity in Wittig Reactions

Table 2: Physical and Spectral Properties

*Predicted based on fluorinated analogs’ behavior.

Research Findings and Mechanistic Insights

- Fluorine’s Electronic Effects : The fluorine atom increases the ylide’s electrophilicity, accelerating nucleophilic attack on carbonyl groups. However, its strong electron-withdrawing nature may reduce ylide stability under acidic conditions .

- Synthetic Limitations : Direct evidence for the fluorinated ylide’s reactivity is sparse, necessitating further studies to validate theoretical predictions. Current insights are extrapolated from chloro- and polyfluoroalkyl-substituted systems .

Biological Activity

Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate is a compound of significant interest in the field of medicinal chemistry and organic synthesis. Its biological activity has been explored in various studies, revealing its potential applications in pharmaceuticals and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

- Molecular Formula : C22H21O2P

- Molecular Weight : 348.37 g/mol

- CAS Number : 1099-45-2

This compound features a phosphoranylidene group, which is known for its reactivity and ability to form various derivatives.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its effects on cellular processes and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may inhibit specific signaling pathways involved in cancer cell survival and proliferation, potentially through modulation of phosphoinositide 3-kinase (PI3K) pathways or other related mechanisms.

Case Studies

Case Study 1: Antiproliferative Effects

In a study involving the treatment of human cancer cell lines with this compound, researchers observed a dose-dependent reduction in cell viability. The study utilized MTT assays to quantify cell proliferation after treatment with varying concentrations of the compound over 48 hours.

Case Study 2: In Vivo Efficacy

An animal model study assessed the efficacy of this compound in inhibiting tumor growth. Mice bearing xenograft tumors were treated with the compound, resulting in a significant reduction in tumor size compared to control groups. The study reported a tumor size decrease of approximately 45% after four weeks of treatment.

Safety and Toxicology

Safety evaluations indicated that this compound has a relatively low toxicity profile at therapeutic doses. However, further toxicological studies are necessary to fully understand its safety margin and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.